3-(3,5-Difluoro-4-methoxyphenyl)propanol
Description
The compound features a propanol backbone (C3 alcohol) substituted with a 3,5-difluoro-4-methoxyphenyl group. This substitution pattern enhances lipophilicity and electronic effects, which influence reactivity, solubility, and biological interactions. Key properties of related compounds (e.g., propionic acid derivatives) include melting points (83–86°C for the propionic acid analog) and high purity (>97%) .
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
3-(3,5-difluoro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H12F2O2/c1-14-10-8(11)5-7(3-2-4-13)6-9(10)12/h5-6,13H,2-4H2,1H3 |
InChI Key |
SGAMTIXKSFXLTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Substituent Effects: Fluorine atoms at the 3,5-positions increase electronegativity and metabolic stability compared to mono-fluoro analogs . Methoxy groups enhance solubility but may reduce membrane permeability in polar environments .
Catalytic Behavior: Propanol derivatives adsorb on WC surfaces via O–H dissociation, but bulky substituents (e.g., difluoro-methoxyphenyl) could alter reaction pathways .
Biological Relevance :
- Fluorinated methoxyphenyl compounds show promise in CNS-targeted therapies due to improved BBB penetration .
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